
1-Methyl-3-piperidinemethanol
Overview
Description
1-Methyl-3-piperidinemethanol (CAS: 7583-53-1) is a piperidine derivative with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol . Its IUPAC name is (1-methylpiperidin-3-yl)methanol, and its SMILES notation is CN1CCCC(C1)CO . This compound is widely utilized as a building block in organic synthesis, particularly in the preparation of pharmacologically active molecules. For example, it serves as a key reactant in microwave-assisted synthesis of quinolinyl pyrimidines targeting type II NADH-dehydrogenase , and it reacts with acid chlorides to form ester derivatives under controlled conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-piperidinemethanol can be synthesized through several methods. One common approach involves the reduction of 1-methyl-3-piperidyl methanone using lithium aluminum hydride in tetrahydrofuran as a solvent . The reaction is typically carried out under an inert atmosphere, such as argon, and at low temperatures to ensure the stability of the reactants and products.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more scalable and cost-effective methods. For example, the reduction of 1-methyl-3-piperidyl methanone can be achieved using sodium borohydride in methanol, followed by purification through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-piperidinemethanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products Formed:
Oxidation: 1-Methyl-3-piperidinemethanal, 1-Methyl-3-piperidinecarboxylic acid.
Reduction: 1-Methyl-3-piperidinemethane.
Substitution: 1-Methyl-3-piperidinemethyl chloride, 1-Methyl-3-piperidinemethyl bromide.
Scientific Research Applications
Medicinal Chemistry Applications
1-Methyl-3-piperidinemethanol has been identified as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in several chemical reactions that yield biologically active molecules.
Pharmacological Properties
- Selective Receptor Modulation : This compound has been studied for its potential as a selective antagonist for the MCH1 receptor, which is implicated in obesity and metabolic disorders .
- GnRH Receptor Antagonism : It also shows promise as a human gonadotropin-releasing hormone (GnRH) receptor antagonist, which could be beneficial in treating hormone-dependent conditions such as prostate cancer .
- Vascular Growth Factor Inhibition : Research indicates that derivatives of this compound can act as dual inhibitors of vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1, suggesting applications in cancer therapy .
Synthesis of Complex Molecules
The compound serves as an essential building block in organic synthesis, particularly for creating complex nitrogen-containing compounds.
Synthetic Methodologies
- One-Pot Reactions : It has been effectively utilized in one-pot synthesis protocols, which streamline the production of multi-step reactions into a single process, enhancing efficiency and reducing waste .
- Nucleophilic Substitution : The nucleophilic properties of this compound allow it to participate in nucleophilic aromatic substitutions, facilitating the synthesis of various substituted aromatic compounds .
Agrochemical Applications
In addition to its pharmaceutical uses, this compound is also significant in agrochemical formulations. Its ability to function as a precursor for agrochemical agents underscores its versatility.
Pesticide Development
- The compound is explored for its potential use in synthesizing new pesticide formulations, contributing to the development of safer and more effective agricultural chemicals .
Case Studies and Research Findings
Several studies have demonstrated the efficacy and utility of this compound:
Mechanism of Action
The mechanism of action of 1-methyl-3-piperidinemethanol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as a precursor for the synthesis of compounds that modulate neurotransmitter activity in the brain . The hydroxymethyl group allows for further functionalization, enabling the creation of derivatives with enhanced biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of 1-methyl-3-piperidinemethanol differ primarily in their substituents, which influence their physicochemical properties, reactivity, and applications. Below is a comparative analysis:
Table 1: Key Properties of this compound and Analogous Compounds
Structural and Reactivity Differences
- Substituent Effects: this compound has a simple methyl group at the N1 position, enhancing its solubility in polar solvents compared to bulkier analogs like the cyclopropylmethyl derivative . The 4-fluorophenyl substituent in (3S,4R)-4-(4-fluorophenyl)-1-methyl-3-piperidinemethanol introduces steric hindrance and electronic effects, making it suitable for asymmetric synthesis .
- Synthetic Utility: this compound reacts efficiently under microwave irradiation (100°C, 2.5 hours) with pyrimidine derivatives , whereas analogs with aromatic substituents (e.g., fluorophenyl) may require milder conditions due to sensitivity .
Application-Specific Considerations
- The fluorophenyl derivative’s chirality makes it valuable for enantioselective synthesis, critical in developing CNS-targeted drugs .
Commercial Availability and Regulatory Status
- This compound is readily available from suppliers like Thermo Scientific and Combi-Blocks, with prices ranging from €104.52 to €413.00 per gram .
- Specialized analogs (e.g., fluorophenyl, benzimidazole derivatives) are less accessible, often requiring custom synthesis .
Biological Activity
1-Methyl-3-piperidinemethanol (CAS Number: 7583-53-1) is a chemical compound belonging to the class of piperidine derivatives. It has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C7H15NO
- Molecular Weight : 129.20 g/mol
The compound features a hydroxymethyl group at the 3-position of the piperidine ring, which is significant for its biological interactions and solubility properties.
The specific biological targets and mechanisms of action for this compound are not well-documented. However, as a piperidine derivative, it is hypothesized to interact with various biological receptors and enzymes through non-covalent interactions such as hydrogen bonding and ionic interactions. The presence of the hydroxyl group may enhance its ability to form hydrogen bonds, potentially influencing its pharmacological properties.
Target Interactions
While detailed information on target interactions is limited, piperidine derivatives are known to affect multiple pathways in biological systems. The lack of specific data necessitates further research to elucidate the precise targets and pathways involved.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests potential for phase II metabolism, including glucuronidation or sulfation due to the hydroxyl group. However, empirical data on its absorption, distribution, metabolism, and excretion (ADME) remain sparse .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds related to this compound. For instance, it has been utilized in synthesizing derivatives that exhibit significant antibacterial activity against various strains, including resistant bacteria. A notable case study demonstrated that derivatives synthesized using this compound showed enhanced efficacy against Staphylococcus aureus and Escherichia coli, indicating its potential as a precursor in developing new antibiotics .
Enzyme Inhibition Studies
This compound has been employed in research focusing on enzyme inhibitors. For example, it was used as a solvent in reactions aimed at synthesizing quinolinyl derivatives that inhibit specific bacterial enzymes. These studies highlighted the compound's utility in developing new therapeutics targeting multidrug-resistant pathogens .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for 1-Methyl-3-piperidinemethanol, and how can reaction conditions be standardized?
- Methodological Answer : A common approach involves coupling reactions using catalysts such as palladium (e.g., Pd(PPh₃)₄) and copper iodide (CuI), as demonstrated in analogous piperidine derivative syntheses. For example, coupling a piperidine precursor with a methylating agent under DMF or DCM solvents at 60°C for 1 hour can yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended . Standardization requires monitoring reaction progress via TLC and optimizing stoichiometric ratios (e.g., 1.1 equivalents of acetylene derivatives) to minimize side products .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperidine ring structure and methyl/methanol substituents. For instance, characteristic proton signals for the piperidine methyl group appear at ~1.2–1.5 ppm. Mass spectrometry (HRMS) validates molecular weight (e.g., theoretical 143.18 g/mol for C₇H₁₅NO), while IR spectroscopy identifies hydroxyl (~3200–3600 cm⁻¹) and C-N (~1250 cm⁻¹) stretches. Cross-referencing with PubChem-derived InChI keys (e.g., InChIKey=XXXX) ensures structural accuracy .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Despite limited hazard data for this specific compound, analogous piperidine derivatives (e.g., (1-Methylpiperidin-3-yl)methanamine) require PPE (gloves, lab coat, goggles) and ventilation. Storage should be in a cool, dry place (<25°C) away from oxidizers. Emergency procedures include rinsing exposed skin with water for 15 minutes and contacting Infotrac (1-800-535-5053) for spills .
Advanced Research Questions
Q. How can researchers resolve discrepancies in purity assessments (e.g., HPLC vs. NMR) for this compound?
- Methodological Answer : Contradictions between HPLC purity (>95%) and NMR-integrated impurities may arise from non-UV-active contaminants. Employ orthogonal methods: (1) LC-MS to detect ionizable impurities, (2) quantitative ¹³C NMR with internal standards (e.g., TMSP), and (3) spiking experiments with suspected byproducts (e.g., unreacted precursors). Meta-analysis of batch data using statistical tools (e.g., RSD calculations) can identify systematic errors .
Q. What catalytic systems optimize the enantiomeric purity of this compound in asymmetric synthesis?
- Methodological Answer : Chiral catalysts like (R)-3-hydroxymethyl piperidine derivatives (used in analogous syntheses) can enhance enantioselectivity. For example, EDC/DMAP-mediated coupling with DIPEA as a base in DCM achieves >90% enantiomeric excess (ee). Screening chiral ligands (e.g., BINOL derivatives) and polar solvents (e.g., THF) may further improve selectivity. Reaction monitoring via chiral HPLC (e.g., Chiralpak AD-H column) is critical .
Q. How do structural modifications to the piperidine ring (e.g., fluorination) impact the compound’s bioactivity in pharmacological studies?
- Methodological Answer : Fluorinated analogs (e.g., 6-Fluoro-2-(trifluoromethyl)pyridin-3-yl-methanol) show enhanced metabolic stability and receptor binding in preclinical models. To study this, synthesize derivatives via electrophilic fluorination (e.g., Selectfluor®) and evaluate in vitro ADMET profiles (CYP450 inhibition, plasma stability). Computational docking (e.g., AutoDock Vina) can predict interactions with target enzymes (e.g., kinases) .
Q. Data Presentation Guidelines
Properties
IUPAC Name |
(1-methylpiperidin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-4-2-3-7(5-8)6-9/h7,9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXQXVDTGJCQHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871194 | |
Record name | (1-Methylpiperidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7583-53-1 | |
Record name | 1-Methyl-3-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7583-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-Methyl-3-piperidyl)methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007583531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7583-53-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66541 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1-Methylpiperidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methyl-3-piperidyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.626 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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